2-Methylbutyl isovalerate

Beschreibung

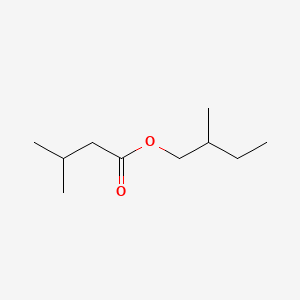

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylbutyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGPPWVXOWCHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041440 | |

| Record name | 2-Methylbutyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 2-Methylbutyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

191.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylbutyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.852-0.857 | |

| Record name | 2-Methylbutyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2445-77-4 | |

| Record name | 2-Methylbutyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, 2-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G5TZ5034W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbutyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 2-methylbutyl isovalerate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed information on this fatty acid ester. The guide includes tabulated quantitative data, detailed experimental methodologies for its synthesis and characterization, and a visual representation of the synthetic workflow.

Chemical Structure and Identification

This compound, also known as 2-methylbutyl 3-methylbutanoate, is an organic compound classified as a fatty acid ester.[1] It is recognized for its characteristic fruity and herbaceous aroma and is found in various natural sources, including tomatoes, peppermint oil, and sherry.[2]

| Identifier | Value |

| IUPAC Name | 2-methylbutyl 3-methylbutanoate[1] |

| Synonyms | 2-Methylbutyl isopentanoate, Isovaleric acid, 2-methylbutyl ester[1][3] |

| CAS Number | 2445-77-4[1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C10H20O2[1][2][3][9] |

| SMILES | CCC(C)COC(=O)CC(C)C[1][4][5][6] |

| InChI | InChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3[1][3][4][5][6] |

| InChIKey | CYGPPWVXOWCHJB-UHFFFAOYSA-N[1][3][4][5][6] |

Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by the following physicochemical properties.[1][2][8]

| Property | Value | Reference |

| Molecular Weight | 172.26 g/mol | [1][2][4][5][6][11] |

| Boiling Point | 191-195 °C at 760 mmHg | [1][2][4][5][6][10] |

| Melting Point | -68.47 °C (estimate) | [2] |

| Density | 0.858 g/mL at 25 °C | [2][4][5][6][8] |

| Refractive Index | n20/D 1.414 | [4][5][6][8] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [2][8] |

| Vapor Pressure | 0.713 mmHg at 25 °C (estimate) | [7] |

| Flash Point | 61.67 °C | [7] |

Experimental Protocols

Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 2-methylbutanol and isovaleric acid, using a strong acid catalyst.[2][8]

Materials:

-

2-Methylbutanol

-

Isovaleric acid (3-methylbutanoic acid)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-methylbutanol and isovaleric acid. To drive the equilibrium towards the product, an excess of one of the reactants, typically the less expensive one, can be used.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of the alcohol or a suitable solvent if used. Allow the reaction to reflux for 2-4 hours.

-

Workup - Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add an equal volume of diethyl ether to dissolve the organic layer.

-

Neutralization: Wash the organic layer sequentially with:

-

Water to remove the excess alcohol.

-

5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. (Caution: CO₂ evolution will occur).

-

Saturated sodium chloride solution (brine) to remove any remaining water and inorganic salts.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification (Optional): The crude ester can be further purified by fractional distillation to obtain a high-purity product.

Caption: Synthesis workflow for this compound.

Analytical Methods

Objective: To separate and identify the components of the synthesized product and confirm the presence of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Dilute a small amount of the purified ester in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Injection: Inject 1 µL of the diluted sample into the GC inlet, which is typically heated to 250 °C. A split injection mode is commonly used.

-

GC Separation: Use a suitable temperature program for the oven, for example:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range scanned is usually from m/z 40 to 400.

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Objective: To elucidate the chemical structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay and a larger number of scans are usually required compared to ¹H NMR.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns to assign the signals to the corresponding nuclei in the molecular structure.

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: For ATR-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal. For transmission FTIR, place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates.

-

Sample Spectrum: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present. For an ester, a strong C=O stretching band is expected around 1735-1750 cm⁻¹, and C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.

Safety and Handling

This compound is a flammable liquid and vapor. Handle with care in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. youtube.com [youtube.com]

- 11. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Physical Properties of 2-Methylbutyl Isovalerate

This guide provides a comprehensive overview of the core physical and chemical properties of 2-methylbutyl isovalerate, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Data

This compound, also known as 2-methylbutyl 3-methylbutanoate, is a fatty acid ester with a characteristic fruity and herbaceous aroma.[1][2] It is found naturally in various plants and food items, including tomatoes, peppermint oil, and certain cheeses.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [3][4] |

| Molecular Weight | 172.26 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Herbaceous, fruity, with apple and green nuances | [1][2] |

| Boiling Point | 191-195 °C at 760 mmHg | [1][2][3][4][5] |

| Melting Point | -68.47 °C (estimated) | [2] |

| Density | 0.852-0.858 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.414 | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1][2][5] |

| Vapor Pressure | 0.713 mmHg at 25 °C (estimated) | [5] |

| Flash Point | 143 °F (61.67 °C) | [5] |

| CAS Number | 2445-77-4 | [1][6] |

Experimental Protocols

1. Synthesis: Fischer Esterification

A common method for preparing this compound is through the direct Fischer esterification of 2-methylbutanol with isovaleric acid.[1][2]

Methodology:

-

Reactant Preparation: Equimolar amounts of 2-methylbutanol and isovaleric acid are added to a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is introduced to the mixture.

-

Reaction Setup: The flask is fitted with a reflux condenser to prevent the loss of volatile reactants and products.

-

Heating: The reaction mixture is heated to reflux, typically at a temperature between 60-120°C. The reaction is monitored for completion, which can take several hours.

-

Work-up and Purification: Upon completion, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Isolation: The final product is purified by fractional distillation to remove any unreacted starting materials and byproducts, yielding pure this compound.

2. Determination of Boiling Point

The boiling point of a liquid is a key physical property that can be determined experimentally.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a heating mantle, a round-bottom flask containing the this compound sample and boiling chips, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Thermometer Placement: The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: The liquid is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded.

-

Data Collection: The temperature is recorded when it stabilizes, which occurs as the vapor continuously bathes the thermometer bulb and condenses into the collection flask. This stable temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, as the boiling point is dependent on pressure. If the atmospheric pressure is not 760 mmHg, a correction may be applied.

References

A Technical Guide to the Natural Occurrence and Analysis of 2-Methylbutyl Isovalerate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl isovalerate (CAS No. 2445-77-4) is a branched-chain ester, a volatile organic compound (VOC) recognized for its potent fruity, apple-like aroma.[1] This compound is a key contributor to the characteristic scent and flavor profiles of numerous fruits, flowers, and essential oils. Its biosynthesis is intricately linked to amino acid metabolism, and its detection requires sensitive analytical techniques. This guide provides a comprehensive overview of the natural distribution of this compound in the plant kingdom, details its biosynthetic pathway, and outlines the standard experimental protocols for its extraction and quantification.

Natural Occurrence in the Plant Kingdom

This compound has been identified as a natural volatile constituent in a diverse range of plant species. Its presence is particularly notable in fruits, where it contributes to the ripe, sweet, and fruity aromatic notes. It is also found in the essential oils of certain herbs and flowers. The compound has been reported in apples, bananas, chamomile, peppermint, spearmint oil, tomatoes, quince, and jackfruit.[2][3][4]

Table 1: Documented Occurrences of this compound in Plants

| Plant Common Name | Scientific Name | Plant Part | Concentration/Note |

| Apple | Malus domestica | Fruit | Identified as a key volatile compound contributing to aroma.[5][6] |

| Roman Chamomile | Anthemis nobilis | Essential Oil | 0.05% of total essential oil composition.[7] |

| Banana | Musa spp. | Fruit | Contributes to the characteristic fruity odor.[4] |

| Peppermint | Mentha piperita | Oil | Reported as a naturally occurring compound.[3] |

| Scotch Spearmint | Mentha gracilis | Oil | Reported as a naturally occurring compound.[3] |

| St. John's Wort | Hypericum perforatum | Plant | Presence has been reported.[8] |

| Tomato | Solanum lycopersicum | Fruit | Reported as a naturally occurring compound.[3] |

| Quince | Cydonia oblonga | Fruit | Reported as a naturally occurring compound.[3] |

| Jackfruit | Artocarpus heterophyllus | Fruit | Reported as a naturally occurring compound.[3] |

Biosynthesis of this compound

The formation of this compound in plants is a result of secondary metabolism, specifically through the esterification of an alcohol and an acyl-CoA derivative. The precursors for this ester are derived from the catabolism of branched-chain amino acids.

-

Alcohol Moiety (2-Methylbutanol): This alcohol is produced from the metabolic pathway of Isoleucine .

-

Acid Moiety (Isovaleryl-CoA): This activated acid is derived from the catabolism of Leucine .

The final and critical step in the pathway is the condensation of 2-methylbutanol and isovaleryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) , which are responsible for the synthesis of a wide variety of esters that constitute plant aromas.[5]

Analytical Methodologies

The analysis of volatile compounds like this compound from plant matrices presents challenges due to their low concentrations and potential for degradation.[9] The standard and most widely adopted methodology involves solvent-free extraction followed by chromatographic separation and mass spectrometric detection.[10][11]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol outlines a typical workflow for the identification and quantification of this compound in a plant sample (e.g., fruit tissue).

1. Sample Preparation:

-

Homogenization: A known weight of fresh plant tissue (e.g., 5 grams) is homogenized, often cryogenically, to a fine powder.

-

Internal Standard: The homogenate is transferred to a 20 mL headspace vial. A known concentration of an internal standard (e.g., ethyl heptanoate, not naturally present in the sample) is added to correct for variations in extraction efficiency and instrument response.

-

Matrix Modification: Saturated NaCl solution may be added to increase the volatility of the analytes by enhancing their release from the aqueous matrix (salting-out effect). The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad affinity for various volatile compounds.[10]

-

Equilibration & Extraction: The sealed vial is placed in a temperature-controlled agitator (e.g., at 40°C for 15 minutes) to allow the volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port (e.g., 250°C) of the gas chromatograph. The adsorbed volatiles are thermally desorbed onto the GC column.

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: A temperature gradient is applied to separate the compounds based on their boiling points and column affinity. A typical program might be: hold at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range of, for example, 35-400 amu.

-

4. Data Analysis:

-

Identification: The compound is identified by comparing its mass spectrum with reference spectra in a library (e.g., NIST/Wiley) and by matching its retention index with literature values.

-

Quantification: The concentration is calculated by comparing the peak area of this compound to the peak area of the internal standard and referencing a previously generated calibration curve using authentic standards.

References

- 1. 2-methyl butyl isovalerate, 2445-77-4 [thegoodscentscompany.com]

- 2. methyl isovalerate, 556-24-1 [thegoodscentscompany.com]

- 3. This compound | 2445-77-4 [chemicalbook.com]

- 4. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apple - Wikipedia [en.wikipedia.org]

- 7. lgbotanicals.com [lgbotanicals.com]

- 8. This compound | C10H20O2 | CID 62445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Sensory Profile and Aroma Characteristics of 2-Methylbutyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory profile, aroma characteristics, and relevant experimental methodologies for 2-methylbutyl isovalerate. The information is intended to support research and development activities where a thorough understanding of this flavor and fragrance compound is essential.

Sensory Profile of this compound

This compound, also known as 2-methylbutyl 3-methylbutanoate, is a fatty acid ester recognized for its distinct fruity aroma. It is a colorless liquid and is used as a flavor and fragrance agent in various applications.[1][2]

Aroma Characteristics

The aroma profile of this compound is complex and is generally described as fruity. More specific descriptors that have been attributed to this compound include:

-

Fruity: This is the most dominant and frequently cited characteristic.[1][2]

-

Earthy: A soil-like or natural undertone.[1]

Taste Profile

When evaluated in a solution, this compound imparts a fruity and estery taste. At concentrations of 5 to 15 parts per million (ppm), it is described as having berry-apple and tutti-frutti nuances.

Quantitative Sensory Data

The following table summarizes the key quantitative sensory and physicochemical data for this compound.

| Parameter | Value | Reference(s) |

| Aroma Threshold (Detection) | 24 ppb | |

| Taste Characteristics | Fruity, estery with berry-apple and tutti-frutti nuance at 5-15 ppm | |

| Appearance | Colorless clear liquid | |

| Boiling Point | 191-195 °C | [3] |

| Density | 0.858 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.414 | [3] |

| FEMA Number | 3506 |

Natural Occurrence

This compound has been reported as a natural volatile compound in a variety of foods and plants, including tomato, peppermint and its oil, Scotch spearmint oils, cheddar cheese, hop oil, sherry, quince, and jackfruit.

Experimental Protocols

Synthesis of this compound: Fischer Esterification

This compound is typically synthesized via the Fischer esterification of 2-methylbutanol with isovaleric acid in the presence of an acid catalyst.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-methylbutanol and isovaleric acid.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by fractional distillation to obtain the final product.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

Detailed Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Panelists undergo extensive training to develop a consensus on a descriptive vocabulary (lexicon) for the aroma of fruity esters. Reference standards are used to anchor the sensory terms.

-

Lexicon Development: The panel, guided by a panel leader, is presented with a range of fruity esters, including this compound, to generate a comprehensive list of aroma descriptors. Through discussion and consensus, a final set of non-overlapping attributes is established.

-

Sample Evaluation: Samples of this compound are prepared at a standardized concentration in a neutral solvent (e.g., mineral oil or propylene (B89431) glycol) and presented to the panelists in a controlled environment (e.g., individual sensory booths with controlled lighting and temperature). Panelists independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high" intensity).

-

Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is performed to determine significant differences in the sensory profiles and to visualize the relationships between the attributes.

References

- 1. Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to 2-Methylbutyl Isovalerate: Taste Threshold and Flavor Profile

This technical guide provides a comprehensive overview of the sensory and analytical characteristics of 2-methylbutyl isovalerate, a significant flavor and fragrance compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Quantitative Sensory Data

The sensory perception of this compound is defined by its taste and aroma thresholds, as well as its distinct flavor profile. The following tables summarize the available quantitative data.

Table 1: Taste and Aroma Thresholds of this compound

| Parameter | Threshold Concentration | Medium |

| Aroma Detection Threshold | 24 ppb | Not Specified |

Table 2: Flavor and Odor Descriptors of this compound

| Descriptor | Source(s) |

| Fruity | [1][2][3] |

| Herbaceous | [1][2] |

| Sweet | [1] |

| Earthy | [1][3] |

| Apple | [3] |

| Green | [3] |

| Cheesy | [3] |

| Wine-like | |

| Estery | [2] |

| Berry-apple | [2] |

| Tutti-frutti | [2] |

| Sweaty | [3] |

| Cognac | [3] |

Experimental Protocols

The determination of taste and aroma thresholds, as well as the characterization of flavor profiles, relies on standardized sensory evaluation and instrumental analysis protocols.

Sensory Evaluation: Determination of Taste Threshold

A common methodology for determining the taste threshold of a compound like this compound involves a trained sensory panel and follows a protocol such as the one outlined below, based on established sensory analysis techniques.[4][5][6]

Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water, hydroalcoholic solution).

Materials:

-

This compound (high purity, ≥98%)

-

Deionized, odor-free water or a specified food-grade solvent

-

Glassware (volumetric flasks, pipettes, beakers)

-

Sensory evaluation booths with controlled lighting and ventilation

-

Data collection software or standardized paper ballots

Procedure:

-

Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of the four basic tastes (sweet, sour, salty, bitter) and the target flavor characteristics of this compound.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass in the chosen solvent. A series of dilutions are then prepared, typically in ascending order of concentration, with a constant dilution factor (e.g., 1:2 or 1:3).

-

Testing Protocol (Ascending Forced-Choice Triangle Test):

-

Panelists are presented with three samples at each concentration level. Two of the samples are identical (blanks, containing only the solvent), and one contains the this compound dilution.

-

Panelists are instructed to identify the "odd" sample.

-

The test begins with the lowest concentration and proceeds to higher concentrations.

-

A minimum of two consecutive correct identifications of the odd sample is typically required to establish an individual's detection threshold.

-

-

Data Analysis: The geometric mean of the individual panelists' detection thresholds is calculated to determine the panel's overall detection threshold. The recognition threshold (the concentration at which the specific flavor can be identified) is determined in a similar manner, but panelists are also asked to describe the perceived flavor.

Instrumental Analysis: Flavor Profile Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the volatile compounds that contribute to a flavor profile.[4]

Objective: To identify and quantify the volatile compounds in a sample containing this compound.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Helium carrier gas

-

Sample containing this compound

-

Internal standard (for quantification)

Procedure:

-

Sample Preparation: The sample is prepared for injection. This may involve solvent extraction, solid-phase microextraction (SPME), or headspace analysis to isolate the volatile components.

-

GC-MS Analysis:

-

A small volume of the prepared sample is injected into the GC.

-

The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried along by the helium gas.

-

As each compound elutes from the column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Data Analysis: The retention time of this compound is compared to that of a known standard to confirm its identity. The mass spectrum is also compared to a library of known spectra for definitive identification. The peak area of the compound, relative to an internal standard, is used for quantification.

Signaling Pathways and Experimental Workflows

The perception of flavor involves complex signaling cascades initiated by the interaction of flavor molecules with receptors in the taste buds and olfactory epithelium.

Generalized Flavor Compound Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, a general model for the perception of volatile flavor compounds involves G-protein coupled receptors (GPCRs) in the olfactory system.

Caption: Generalized signaling pathway for an odorant molecule.

Experimental Workflow for Sensory Evaluation

The workflow for determining the taste threshold of a flavor compound involves several key stages, from panel selection to data analysis.

Caption: Workflow for taste threshold determination.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. This compound | 2445-77-4 [chemicalbook.com]

- 3. 2-methyl butyl isovalerate, 2445-77-4 [thegoodscentscompany.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. flavorsum.com [flavorsum.com]

- 6. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]

An In-depth Technical Guide to the Solubility of 2-Methylbutyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylbutyl isovalerate, a key fragrance and flavor compound. Understanding its solubility in both aqueous and organic media is critical for its application in various formulations, including pharmaceuticals, food products, and cosmetics. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical framework for understanding its solubility behavior.

Core Physicochemical Properties

This compound, also known as 2-methylbutyl 3-methylbutanoate, is a fatty acid ester.[1][2] It is a colorless liquid with a characteristic herbaceous, fruity, and somewhat earthy aroma.[3][4] Its molecular formula is C10H20O2, with a molecular weight of 172.26 g/mol .[1][3]

Solubility of this compound

The solubility of a substance is a fundamental chemical property that dictates its utility in various applications. This compound exhibits a distinct solubility profile, being sparingly soluble in water and highly soluble in many organic solvents.

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for this compound in water and a range of organic solvents.

Table 1: Solubility in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 3.29 g/L[5] |

| Water | 25 | 44.59 mg/L (estimated)[6] |

| Water | Not Specified | Insoluble[3][4] |

Table 2: Solubility in Organic Solvents at 25°C

| Solvent | Solubility (g/L)[5] |

| Chloroform | 5775.9 |

| Tetrahydrofuran (THF) | 3660.59 |

| tert-Butanol | 3733.87 |

| Acetic Acid | 3413.51 |

| Dichloromethane | 3253.51 |

| Isopropanol | 3141.81 |

| Acetone | 2858.33 |

| Ethanol | 2778.99 |

| Methanol | 2472.81 |

| n-Propanol | 2362.96 |

| n-Butanol | 2288.85 |

| Isopentanol | 2219.59 |

| Isobutanol | 2191.13 |

| N,N-Dimethylformamide (DMF) | 2139.39 |

| n-Butyl Acetate | 2002.66 |

| N-Methyl-2-pyrrolidone (NMP) | 1978.47 |

| Dimethyl Sulfoxide (DMSO) | 1631.33 |

| Diethyl Ether | 1586.36 |

| Acetonitrile | 1564.2 |

| n-Hexane | 825.32 |

| Toluene | 704.6 |

| n-Heptane | 360.18 |

Experimental Protocol for Solubility Determination

The following provides a generalized methodology for determining the solubility of an ester like this compound in a given solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the amount of solute dissolved.

Materials and Equipment:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C) and stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, cease stirring and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter that is compatible with the solvent.

-

-

Quantification of the Dissolved Solute:

-

Accurately weigh an empty, clean, and dry evaporating dish or vial.

-

Transfer the known volume of the filtered saturated solution to the pre-weighed container.

-

Evaporate the solvent under controlled conditions. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solute or by using a vacuum desiccator to minimize thermal degradation.

-

Once the solvent has completely evaporated, reweigh the container with the residue (the dissolved this compound).

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

Solubility can then be calculated and expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Logical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." As an ester, it possesses a polar ester group (-COO-) but also significant non-polar alkyl chains. This dual character dictates its solubility behavior.

Caption: Solubility relationship of this compound.

This diagram illustrates that the large non-polar alkyl portion of this compound has a dominant effect on its solubility. This leads to strong interactions with non-polar organic solvents, resulting in high solubility. Conversely, its interaction with polar solvents like water is weak, leading to low solubility.

References

- 1. This compound | C10H20O2 | CID 62445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Methylbutyl 3-methylbutanoate (FDB017248) - FooDB [foodb.ca]

- 3. This compound | 2445-77-4 [chemicalbook.com]

- 4. This compound CAS#: 2445-77-4 [m.chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. 2-methyl butyl isovalerate, 2445-77-4 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbutyl Isovalerate

This technical guide provides a comprehensive overview of the boiling and melting points of 2-methylbutyl isovalerate (CAS No. 2445-77-4), a fatty acid ester also known as 2-methylbutyl 3-methylbutanoate.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data, experimental protocols, and workflow visualizations.

Physicochemical Data

This compound is a colorless liquid at room temperature.[2][3] It is recognized for its fruity, apple-like aroma and is used as a flavoring and fragrance agent.[1] The key physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 191.00 to 195.00 °C | @ 760.00 mm Hg | [4][5][6][7] |

| Melting Point | -68.47 °C | (Estimated) | [2] |

| Density | 0.858 g/mL | @ 25 °C | [2][8] |

| Refractive Index | 1.414 | n20/D | [2][8] |

| Flash Point | 61.67 °C (143.00 °F) | Closed Cup | [7] |

| Vapor Pressure | 0.713 mmHg | @ 25.00 °C (Estimated) | [7] |

| Molecular Formula | C₁₀H₂₀O₂ | [1] | |

| Molar Mass | 172.26 g/mol | [1] |

Experimental Protocols for Determination of Physicochemical Properties

The determination of boiling and melting points are fundamental procedures for verifying the identity and purity of a chemical substance.[9][10] Impurities typically cause a depression and broadening of the melting point range and can alter the boiling point.[11][12]

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[13] It relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small glass vial (e.g., a Durham tube) is filled approximately half-full with the this compound sample (less than 0.5 mL is required).[13]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the sample vial.[13]

-

Apparatus Assembly: The sample vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling-point oil (such as mineral oil), with the sample positioned near the middle of the oil.[13]

-

Heating: The side arm of the Thiele tube is heated gently and continuously with a microburner. This design ensures uniform heating of the oil via convection.[13]

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates that the temperature is just above the boiling point of the sample.[13]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is recorded at the precise moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[13]

-

Verification: The barometric pressure should be recorded, as boiling point is pressure-dependent.

For compounds that are solid at room temperature, the melting point is determined by heating a small sample in a capillary tube. While this compound is a liquid at ambient temperatures, this protocol is standard for organic compounds and would require a cryo-cooling apparatus for this specific substance.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid compound is loaded into a capillary tube, which is sealed at one end. The sample is compacted to a height of 1-2 mm by tapping the tube or dropping it through a longer glass tube.[12]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt apparatus).[11][14]

-

Initial Determination: A preliminary, rapid heating (10-20 °C per minute) is often performed to find an approximate melting range.[14]

-

Accurate Measurement: A fresh sample is prepared and heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then slowed significantly to about 1-2 °C per minute.[11][14]

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[12] A pure compound typically exhibits a sharp melting range of 0.5-2.0 °C.[10][12]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the boiling and melting points.

References

- 1. 2-methyl Butyl Isovalerate | 2445-77-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound CAS#: 2445-77-4 [m.chemicalbook.com]

- 3. This compound | 2445-77-4 [chemicalbook.com]

- 4. This compound | C10H20O2 | CID 62445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. parchem.com [parchem.com]

- 7. 2-methyl butyl isovalerate, 2445-77-4 [thegoodscentscompany.com]

- 8. This compound = 98 , FCC, FG 2445-77-4 [sigmaaldrich.com]

- 9. quora.com [quora.com]

- 10. athabascau.ca [athabascau.ca]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to 2-Methylbutyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of 2-methylbutyl isovalerate, a compound of interest in various chemical and biological research fields.

Physicochemical Data

This compound, also known as 2-methylbutyl 3-methylbutanoate, is a fatty acid ester.[1][2] It is a colorless liquid with a characteristic fruity and herbaceous odor.[3] The key quantitative data for this molecule are summarized below.

| Property | Value |

| Molecular Formula | C10H20O2[1][4][5][6] |

| Molecular Weight | 172.26 g/mol [1][7][5][8][9] |

| Linear Formula | (CH3)2CHCH2CO2CH2CH(CH3)C2H5[8][9] |

| CAS Number | 2445-77-4[4][7][5][8] |

| Density | 0.858 g/mL at 25 °C[9] |

| Boiling Point | 191-195 °C[9] |

| Refractive Index | n20/D 1.414[9] |

Structural Information

The molecular structure of this compound consists of two main functional groups derived from their parent molecules: isovaleric acid and 2-methylbutanol. These are joined by an ester linkage. The logical relationship between these components is illustrated in the diagram below.

Caption: Logical relationship of this compound's constituent parts.

References

- 1. 2-methyl Butyl Isovalerate | 2445-77-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C10H20O2 | CID 62445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2445-77-4 [m.chemicalbook.com]

- 4. 2-methyl butyl isovalerate, 2445-77-4 [thegoodscentscompany.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. Butanoic acid, 3-methyl-, 2-methylbutyl ester [webbook.nist.gov]

- 7. This compound | 2445-77-4 [chemicalbook.com]

- 8. This compound natural, = 98 , FCC, FG 2445-77-4 [sigmaaldrich.com]

- 9. This compound = 98 , FCC, FG 2445-77-4 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methylbutyl Isovalerate

This technical guide provides a comprehensive overview of 2-Methylbutyl isovalerate, a significant compound in the flavor and fragrance industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, natural sources, and synthesis.

Introduction

This compound, also known as 2-methylbutyl 3-methylbutanoate, is a fatty acid ester.[1] It is a colorless liquid recognized for its characteristic herbaceous and fruity aroma and a sweet, fruity taste with nuances of berry and apple. This compound is valued for its sensory properties and is utilized as a food additive and a fragrance ingredient.[1]

Physicochemical Properties

This compound is characterized by its specific physical and chemical properties, which are crucial for its application and handling. It is insoluble in water but soluble in alcohol and fixed oils.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H20O2 | [3] |

| Molecular Weight | 172.26 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 191-195 °C (at 760 mm Hg) | [1][4][5] |

| Density | 0.858 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.414 | [6][4][5] |

| Flash Point | 143 °F (61.67 °C) | [6][2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |

| Odor | Herbaceous, fruity, somewhat earthy | |

| Taste | Sweet, herbaceous, fruity | |

| CAS Number | 2445-77-4 | [3] |

Natural Occurrence

This compound is found in a variety of natural sources, contributing to their characteristic aromas and flavors. It has been reported in:

-

Tomato

-

Peppermint and Scotch spearmint oils[5]

-

Cheddar cheese

-

Hop oil

-

Sherry[5]

-

Quince

-

Jackfruit

-

Whiskey[5]

-

Hypericum perforatum[1]

Synthesis

The primary method for the synthesis of this compound is the Fischer esterification of 2-methylbutanol with isovaleric acid. This acid-catalyzed reaction produces the ester and water as a byproduct. To achieve a high yield, the equilibrium of this reversible reaction is typically shifted towards the products by using an excess of one of the reactants or by removing the water as it is formed.[7][8][9]

General Reaction Scheme

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

2-Methylbutanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 molar equivalent of isovaleric acid and 2.0 molar equivalents of 2-methylbutanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the moles of the limiting reactant).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with:

-

Water to remove the excess alcohol.

-

Saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution).

-

Brine to remove any remaining aqueous contaminants.

-

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude ester can be purified by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

| Technique | Key Observations | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time and a characteristic mass spectrum for identification. | [1][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra provide detailed structural information. | [1] |

| Infrared (IR) Spectroscopy | Shows a characteristic strong C=O stretching absorption for the ester functional group. | [1] |

| High-Performance Liquid Chromatography (HPLC) | Can be used for analysis, with a mobile phase typically containing acetonitrile (B52724) and water. | [11] |

Applications

The primary applications of this compound are in the food and fragrance industries.

-

Flavoring Agent: It is used to impart fruity and herbaceous notes to a variety of food products.[1] It is recognized as a flavoring agent by regulatory bodies such as the FDA.[1]

-

Fragrance Ingredient: Its pleasant aroma makes it a component in perfumes, cosmetics, and other scented products.[1][12]

Safety and Regulation

This compound is generally regarded as safe for its intended use in flavors and fragrances. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[1] It is also regulated by other bodies such as the FDA and is included in the International Fragrance Association (IFRA) Transparency List.[1]

Conclusion

This compound is a commercially important ester with a well-defined profile of chemical and physical properties. Its synthesis via Fischer esterification is a standard and efficient method. The compound's pleasant sensory characteristics have led to its widespread use in the flavor and fragrance industries. This guide has provided a detailed overview of its properties, natural occurrence, synthesis, and analysis, serving as a valuable resource for professionals in related scientific fields.

References

- 1. This compound | C10H20O2 | CID 62445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl butyl isovalerate, 2445-77-4 [thegoodscentscompany.com]

- 3. CAS 2445-77-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound natural, = 98 , FCC, FG 2445-77-4 [sigmaaldrich.com]

- 5. This compound natural, = 98 , FCC, FG 2445-77-4 [sigmaaldrich.com]

- 6. This compound CAS#: 2445-77-4 [m.chemicalbook.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Butanoic acid, 3-methyl-, 2-methylbutyl ester [webbook.nist.gov]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. 2-methyl Butyl Isovalerate | 2445-77-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Methodological & Application

Application Note: Quantification of 2-Methylbutyl Isovalerate using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylbutyl isovalerate, a key flavor and fragrance component. The method utilizes a reverse-phase C18 column with UV detection at a low wavelength, suitable for compounds with weak chromophores. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis. The method is intended for researchers, scientists, and professionals in the drug development, food and beverage, and cosmetics industries for quality control and research applications.

Introduction

This compound is a volatile ester known for its fruity and herbaceous aroma, contributing to the characteristic scent of various fruits and essential oils.[1][2] Its accurate quantification is crucial for quality control in the food and beverage industry, fragrance formulation, and in the study of essential oil composition. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. However, due to the lack of a strong UV-absorbing chromophore in its structure, detection can be challenging. This application note describes a reverse-phase HPLC method with UV detection at a low wavelength (210 nm) for the effective quantification of this compound.[3]

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Column: A Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent reverse-phase column.[4]

-

Software: OpenLab CDS ChemStation Edition or equivalent chromatography data software.

-

Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).

-

Standard: this compound (≥98% purity).

Chromatographic Conditions

A reverse-phase HPLC method with simple isocratic conditions is employed for the analysis.[4]

| Parameter | Condition |

| Column | Newcrom R1 C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Run Time | 10 minutes |

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[4]

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general guideline for a liquid sample is provided below:

-

Accurately measure a known volume or weight of the sample.

-

Dilute the sample with acetonitrile to bring the concentration of this compound within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the HPLC method for this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

Diagrams

Caption: HPLC analytical workflow for the quantification of this compound.

Caption: Logical relationship of the analytical components for this compound analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Application Note: Headspace Analysis of Volatile 2-Methylbutyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl isovalerate is a volatile organic compound known for its characteristic fruity, apple-like aroma. It is a key flavor component in many fruits and beverages and is also used as a fragrance ingredient.[1] The accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, fragrance development, and in research settings to understand its role in flavor profiles and potential biological interactions. Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile compounds like this compound from complex matrices, as it minimizes sample preparation and reduces the risk of instrument contamination.[2][3]

This application note provides detailed protocols for the qualitative and quantitative analysis of this compound using both Static Headspace (SHS) and Headspace Solid-Phase Microextraction (HS-SPME) techniques coupled with GC-MS.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the headspace analysis of this compound in a model beverage matrix. These values are illustrative and may vary depending on the specific sample matrix and analytical conditions.

Table 1: Method Performance for Static Headspace (SHS) GC-MS

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantitation (LOQ) | 0.15 µg/L |

| Linearity (R²) | > 0.998 |

| Precision (%RSD, n=6) | < 7% |

| Recovery (%) | 92 - 103% |

Table 2: Method Performance for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

| Parameter | Value |

| Limit of Detection (LOD) | 0.005 µg/L |

| Limit of Quantitation (LOQ) | 0.015 µg/L |

| Linearity (R²) | > 0.999 |

| Precision (%RSD, n=6) | < 5% |

| Recovery (%) | 95 - 108% |

Experimental Protocols

Protocol 1: Static Headspace (SHS) GC-MS Analysis

This protocol is suitable for the routine analysis of samples with relatively high concentrations of this compound.

1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Internal Standard (IS): 2-Methylbutyl acetate-d3 or a suitable analogue

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

20 mL headspace vials with PTFE/silicone septa

2. Sample Preparation

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Create a series of calibration standards by spiking known concentrations of the stock solution into the sample matrix (e.g., a model beverage or deionized water).

-

For each sample and standard, place 5 mL into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to each vial to enhance the partitioning of the analyte into the headspace ("salting out" effect).

-

Spike each vial with the internal standard to a final concentration of 50 µg/L.[4]

-

Immediately seal the vials with the caps (B75204) and septa.

3. Headspace Sampler Conditions

-

Oven Temperature: 80°C[5]

-

Equilibration Time: 20 minutes

-

Vial Shaking: On (if available)

-

Loop Temperature: 90°C

-

Transfer Line Temperature: 100°C

-

Loop Fill Time: 0.5 minutes

-

Injection Time: 1.0 minute

4. GC-MS Conditions

-

GC System: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column

-

Inlet Temperature: 250°C

-

Injection Mode: Split (10:1)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 240°C

-

Hold: 5 minutes at 240°C

-

-

MSD Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions for this compound: m/z 70, 85, 57, 43) and/or Full Scan for qualitative analysis (m/z 35-350).

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol offers higher sensitivity and is suitable for trace-level analysis of this compound.

1. Materials and Reagents

-

Same as Protocol 1.

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good starting choice for broad-range volatile analysis.

2. Sample Preparation

-

Follow steps 1-6 from Protocol 1 for sample and standard preparation.

3. HS-SPME Autosampler Conditions

-

Incubation Temperature: 60°C[4]

-

Incubation Time: 15 minutes with agitation[4]

-

Extraction Time: 30 minutes[4]

-

Desorption Temperature: 250°C[4]

-

Desorption Time: 5 minutes in the GC inlet[4]

4. GC-MS Conditions

-

The GC-MS conditions are the same as in Protocol 1.

Experimental Workflow Diagrams

References

- 1. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach [mdpi.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. agilent.com [agilent.com]

- 4. benchchem.com [benchchem.com]

- 5. shimadzu.com [shimadzu.com]

Solid-Phase Microextraction (SPME) for the Analysis of 2-Methylbutyl Isovalerate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl isovalerate (also known as 2-methylbutyl 3-methylbutanoate) is a volatile ester compound recognized for its characteristic fruity aroma, reminiscent of apples and berries. It is a significant component in the flavor and fragrance profiles of various food products, beverages, and consumer goods. Accurate and sensitive quantification of this compound is crucial for quality control, product development, and research in the food and beverage, fragrance, and pharmaceutical industries.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.[1] This method integrates sampling, extraction, and concentration of analytes into a single step, simplifying the workflow and reducing sample handling.[2] This document provides detailed application notes and a comprehensive protocol for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace SPME (HS-SPME)

HS-SPME is an equilibrium-based extraction method. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. Following a defined extraction period, the fiber is withdrawn and introduced into the hot injection port of a gas chromatograph. The analytes are thermally desorbed from the fiber and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[3]

Advantages of SPME for this compound Analysis:

-

High Sensitivity: SPME pre-concentrates analytes on the fiber, leading to low limits of detection (LOD) and quantification (LOQ).[1]

-

Solvent-Free: As a solventless extraction technique, SPME is environmentally friendly and reduces the risk of solvent-related interferences.

-

Versatility: The method can be applied to a wide array of sample matrices, including liquids (e.g., beverages, juices) and solids (e.g., fruits, food products).

-

Ease of Automation: SPME is readily automated, allowing for high-throughput analysis.

Quantitative Data

The following table summarizes the quantitative performance data for the analysis of this compound and other volatile esters using HS-SPME-GC-MS. The presented values are based on published data for similar compounds and serve as a benchmark for method validation.[4]

| Parameter | This compound & Similar Volatile Esters | Reference(s) |

| Linearity (R²) | > 0.99 | [4] |

| Limit of Detection (LOD) | 0.01 - 0.24 µg/L | [4] |

| Limit of Quantification (LOQ) | 0.02 - 0.81 µg/L | [4] |

| Recovery (%) | 85 - 115% (Typical for volatile esters) | [5] |

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using HS-SPME coupled with GC-MS.

1. Materials and Reagents

-

SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including esters.[4]

-

SPME Fiber Holder: Manual or autosampler version.

-

Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa and magnetic screw caps.

-

Heater/Agitator: To maintain a constant temperature and ensure consistent agitation during extraction.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

-

This compound standard: For calibration and identification.

-

Internal Standard (IS): A stable isotope-labeled analog (e.g., 2-methylbutyl acetate-d3) is recommended for optimal accuracy.[2]

-

Sodium Chloride (NaCl): Analytical grade, for the "salting-out" effect.

-

Methanol or Ethanol: HPLC or GC grade, for preparing standard solutions.

2. Sample Preparation

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial. This "salting-out" step increases the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.[2]

-

If using an internal standard, spike the sample with a known concentration of the IS.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

3. Headspace SPME Procedure

-

Place the sealed vial in the heater/agitator.

-